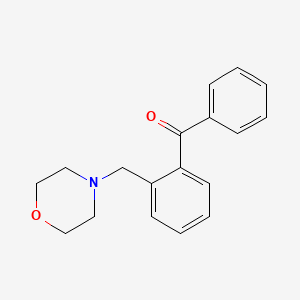

2-(Morpholinomethyl)benzophenon

Übersicht

Beschreibung

2-(Morpholinomethyl)benzophenone (2-MMBP) is an important organic compound that has been extensively studied in the field of scientific research. 2-MMBP is a versatile compound with a wide range of properties and applications, making it an attractive molecule for scientists to study. 2-MMBP is a colorless, crystalline solid with a molecular weight of 222.25 g/mol. It has a melting point of approximately 117°C and is soluble in most organic solvents. 2-MMBP is a relatively stable compound and is not easily oxidized or reduced.

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

Benzophenon-basierte Derivate, wie z. B. „2-(Morpholinomethyl)benzophenon“, wurden im Molekuldesign von OLED-Materialien verwendet . Der Benzophenonkern ist ein Schlüsselfragment für die Synthese von organischen Halbleitern . OLEDs haben potenzielle Anwendungen in Flachbildschirmen und Festkörperbeleuchtungstechnologien .

Phosphor in OLEDs

Benzophenon fungiert auch als klassischer Phosphor mit hoher Intersystem-Crossing-Effizienz . Dieses Merkmal macht es zu einem vielversprechenden Kandidaten für effektives Reverse Intersystem Crossing, was zur Entwicklung von thermisch aktivierten verzögert fluoreszierenden (TADF) Emittern führt .

Synthese von organischen Halbleitern

Der Benzophenonkern in „this compound“ hat viel Aufmerksamkeit als Fragment für die Synthese von organischen Halbleitern auf sich gezogen . Organische Halbleiter finden Anwendung in verschiedenen elektronischen Geräten, darunter Transistoren, Solarzellen und Sensoren.

UV-Strahlenschutz

Benzophenone werden in einer Vielzahl von kosmetischen Produkten und anderen Materialien (z. B. Textilien oder Kunststoffen) verwendet, um schädliche Auswirkungen von UV-Strahlung zu vermeiden .

Bestimmung von Benzophenonen in Wasser- und Kosmetikproben

“this compound” kann in Wasser- und Kosmetikproben mittels Festphasenextraktion (SPE) und Mikroextraktion durch gepackte Sorbenten bestimmt werden . Diese Methoden eignen sich für die Qualitätskontrolle von Kosmetika und die Bewertung der Umweltverschmutzung .

Arzneimittelsynthese

“this compound” hat eine einzigartige Struktur, die vielfältige Anwendungen ermöglicht, darunter die Arzneimittelsynthese. Seine einzigartige Struktur kann genutzt werden, um neue pharmazeutische Verbindungen zu erzeugen.

Photoinitiatoren

“this compound” kann als Photoinitiator verwendet werden. Photoinitiatoren sind Verbindungen, die bei Bestrahlung reaktive Spezies erzeugen und in einer Vielzahl von Anwendungen eingesetzt werden, z. B. bei der Härtung von Harzen und Tinten.

Polymerkunde

“this compound” kann in der Polymerkunde eingesetzt werden. Seine einzigartige Struktur kann genutzt werden, um neue Polymere mit gewünschten Eigenschaften zu erzeugen.

Wirkmechanismus

Target of Action

Morpholine derivatives have been known to interact with a variety of biological targets

Mode of Action

It’s known that benzophenone-type photoinitiators, which include 2-(morpholinomethyl)benzophenone, absorb in the uv-c region and generate free radicals . These free radicals can then initiate a polymerization process .

Biochemical Pathways

Benzophenone derivatives are known to participate in free radical reactions . The generated free radicals can then interact with various biochemical pathways.

Pharmacokinetics

Morpholine-containing compounds have been reported to have promising pharmacokinetic and drug-likeness properties .

Result of Action

The generation of free radicals by benzophenone derivatives can lead to various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of 2-(Morpholinomethyl)benzophenone can be influenced by various environmental factors. For instance, the generation of free radicals by benzophenone derivatives is dependent on the absorption of UV radiation . Therefore, the presence and intensity of UV radiation in the environment can significantly influence the action of 2-(Morpholinomethyl)benzophenone.

Biochemische Analyse

Biochemical Properties

2-(Morpholinomethyl)benzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to interact with cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase . These interactions are primarily inhibitory, where 2-(Morpholinomethyl)benzophenone binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine. This inhibition can lead to increased levels of these neurotransmitters, affecting neural signaling and function.

Cellular Effects

The effects of 2-(Morpholinomethyl)benzophenone on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of cholinesterase enzymes . This modulation can lead to altered neurotransmitter levels, impacting synaptic transmission and neural communication. Additionally, 2-(Morpholinomethyl)benzophenone has been observed to affect gene expression and cellular metabolism, potentially altering the expression of genes involved in neurotransmitter synthesis and degradation.

Molecular Mechanism

At the molecular level, 2-(Morpholinomethyl)benzophenone exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cholinesterase enzymes, inhibiting their activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing the hydrolysis of acetylcholine and butyrylcholine. Additionally, 2-(Morpholinomethyl)benzophenone may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Morpholinomethyl)benzophenone have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 2-(Morpholinomethyl)benzophenone in in vitro studies has shown sustained inhibition of cholinesterase activity, leading to prolonged increases in neurotransmitter levels. In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Morpholinomethyl)benzophenone vary with different dosages in animal models. At low doses, the compound effectively inhibits cholinesterase activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These toxic effects are likely due to excessive inhibition of cholinesterase enzymes, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. Threshold effects have been identified, where doses above a certain level result in pronounced toxic effects, highlighting the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

2-(Morpholinomethyl)benzophenone is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . Phase I reactions include oxidation and hydrolysis, catalyzed by cytochrome P450 enzymes, leading to the formation of more hydrophilic metabolites. These metabolites are further processed in phase II reactions, where they undergo conjugation with glucuronic acid or glutathione, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 2-(Morpholinomethyl)benzophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within tissues are influenced by its binding affinity to transport proteins, which can affect its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(Morpholinomethyl)benzophenone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase enzymes and other target proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution by directing it to specific compartments or organelles. These modifications can also affect the compound’s activity, enhancing or inhibiting its interactions with target biomolecules.

Eigenschaften

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGNDEVPFOAICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517352 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

736075-46-0 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)